molecular formula C15H14BrNO2 B14235564 3-Bromo-N-(3-phenoxyphenyl)propanamide CAS No. 620597-96-8

3-Bromo-N-(3-phenoxyphenyl)propanamide

Cat. No.: B14235564
CAS No.: 620597-96-8
M. Wt: 320.18 g/mol
InChI Key: DQDVHQYQBNRHMR-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-phenoxyphenyl)propanamide is an organic compound with the molecular formula C15H14BrNO2 It is a brominated amide derivative, characterized by the presence of a bromine atom attached to the propanamide chain and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-phenoxyphenyl)propanamide typically involves the following steps:

    Amidation: The amidation reaction involves the coupling of a brominated propanamide with 3-phenoxyphenylamine. This can be facilitated by using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-phenoxyphenyl)propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of oxides or hydroxylated products.

    Reduction: Formation of amines or dehalogenated products.

Scientific Research Applications

3-Bromo-N-(3-phenoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-phenoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The bromine atom and phenoxyphenyl group contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N-(3-phenylmethoxyphenyl)propanamide: Similar structure with a phenylmethoxy group instead of a phenoxy group.

    3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a fluorophenyl group and a sulfonamide moiety.

    3-Bromo-N-phenylpropanamide: Lacks the phenoxyphenyl group, making it less complex.

Uniqueness

3-Bromo-N-(3-phenoxyphenyl)propanamide is unique due to the presence of both a bromine atom and a phenoxyphenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

620597-96-8

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

3-bromo-N-(3-phenoxyphenyl)propanamide

InChI

InChI=1S/C15H14BrNO2/c16-10-9-15(18)17-12-5-4-8-14(11-12)19-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,18)

InChI Key

DQDVHQYQBNRHMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCBr

Origin of Product

United States

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